AF-DX 384 is a synthetic compound classified as a muscarinic acetylcholine receptor antagonist. It demonstrates a preferential affinity for M2 muscarinic receptor subtypes, exhibiting higher binding affinity for this subtype compared to other muscarinic subtypes (M1, M3, M4, M5). [, , ] This selectivity makes AF-DX 384 a valuable tool in scientific research to investigate the role of M2 receptors in various physiological and pathological processes. It is commonly used as a radioligand, labeled with tritium ([3H]AF-DX 384), to quantify and characterize M2 receptor densities and binding properties in different tissues and experimental models. [, , , , , , , , , , , ]
AF-DX 384, also known as BIBN-161, is a chemical compound primarily recognized for its role as a selective antagonist of the muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes. This compound is extensively utilized in neuroscience research to explore the distribution and function of these receptors in the brain, which are crucial for cognitive processes and memory formation. AF-DX 384 has garnered attention for its potential implications in neurodegenerative diseases such as Alzheimer's disease and schizophrenia, where cholinergic signaling pathways are disrupted.
AF-DX 384 is classified under muscarinic receptor antagonists, specifically targeting the M2 and M4 subtypes of muscarinic acetylcholine receptors. The compound's molecular formula is C_{27}H_{36}N_4O_2, with a molar mass of approximately 478.641 g/mol. Its selectivity for M2 and M4 receptors makes it distinct from other muscarinic antagonists that may exhibit broader activity across various receptor subtypes.
The synthesis of AF-DX 384 involves several intricate chemical steps that typically include the formation of key intermediates followed by specific coupling reactions. While detailed synthetic routes are proprietary, general methods can be outlined as follows:
The technical details surrounding the synthesis highlight its complexity and the need for precise control over reaction conditions to achieve the desired purity and yield.
AF-DX 384's structure is characterized by a complex arrangement that includes a pyrido-benzodiazepine core. The molecular structure can be represented as follows:
This structural configuration is integral to its function as a selective antagonist.
AF-DX 384 undergoes various chemical reactions primarily during its synthesis and when interacting with biological systems:
The specificity of AF-DX 384 towards certain receptor subtypes allows researchers to investigate the physiological roles of these receptors in detail.
AF-DX 384 operates by selectively antagonizing the M2 and M4 muscarinic acetylcholine receptors. This mechanism can be broken down into several key processes:
The ability to selectively inhibit these receptors while sparing others (like M1) makes AF-DX 384 a valuable tool in studying cognitive processes.
AF-DX 384 exhibits several notable physical and chemical properties:
These properties are essential for understanding how AF-DX 384 behaves in both laboratory settings and potential therapeutic applications.
AF-DX 384 has significant applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3